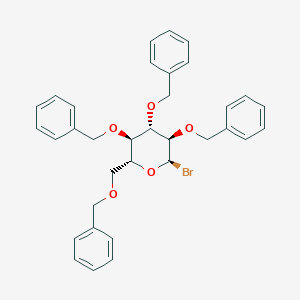

(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran

説明

The compound is a structurally complex pyran derivative with multiple chiral centers and substituents that may influence its chemical behavior and biological activity. While the specific compound is not directly discussed in the provided papers, the structural motifs and synthetic strategies for related pyran derivatives are explored, which can shed light on the potential properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of complex pyran derivatives often involves multi-step reactions that introduce various functional groups and establish the desired stereochemistry. Paper describes the synthesis of asymmetric pyran derivatives with substitutions that could form hydrogen bonds with biological targets. Although the exact synthetic route for the compound of interest is not provided, the methodologies discussed in paper could potentially be adapted for its synthesis. Similarly, paper outlines a convenient synthesis approach for a tetrahydro-2H-pyran derivative, which could offer insights into the synthesis of the compound , particularly in avoiding undesired isomers and optimizing yield.

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing one oxygen atom. The specific arrangement of substituents and stereochemistry is crucial for the biological activity of these molecules. The compound of interest has a trisubstituted pyran ring with benzyloxy groups and a bromine atom, which could affect its reactivity and interaction with biological targets. The presence of multiple chiral centers suggests that the synthesis and separation of enantiomers would be an important consideration, as seen in the compounds studied in paper .

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions depending on their substituents and functional groups. The benzyloxy groups in the compound of interest may be involved in reactions such as deprotection or further functionalization. The bromine atom could act as a leaving group in nucleophilic substitution reactions, potentially allowing for the introduction of other substituents or the formation of larger, more complex structures. The methodologies described in papers and may provide a foundation for predicting the reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The compound of interest is likely to have a relatively high molecular weight and may exhibit specific optical properties due to its chiral centers. The solubility, melting point, and stability of the compound would be determined by the nature of its substituents and the overall molecular conformation. While the exact properties are not detailed in the provided papers, the synthesis and characterization techniques described could be applied to determine these properties experimentally.

科学的研究の応用

Synthesis and Structural Analysis

The compound is utilized in various synthetic processes and structural analysis studies. For instance, Mönch et al. (2013) synthesized a related compound using a Koenigs–Knorr reaction, highlighting its potential in forming complex molecular structures Mönch et al., 2013. Similarly, Mohammed et al. (2020) conducted a study involving the synthesis of a molecule using a concept of click chemistry reaction mechanism, indicating the utility of this compound in innovative synthetic methods Mohammed et al., 2020.

Development of Novel Derivatives

Lian et al. (2011) described the synthesis of novel derivatives involving a compound with a similar structure. This research demonstrates the compound's relevance in creating new chemical entities, which could have various applications in scientific research Lian et al., 2011.

Application in Diversity-Oriented Synthesis

Zaware et al. (2011) used a related compound in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. This shows its role in generating a variety of structurally diverse compounds, potentially useful for biological screenings Zaware et al., 2011.

Role in Organic Synthesis and Structural Characterization

The compound is instrumental in organic synthesis and structural characterization. For example, Carrel & Vogel (2000) and Fráter et al. (2004) utilized similar compounds in organic synthesis, highlighting its importance in constructing complex organic molecules Carrel & Vogel, 2000; Fráter et al., 2004.

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-bromo-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35BrO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYNLXPSTFTJJC-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)